molecular formula C21H19NO4 B2956938 N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide CAS No. 307325-95-7

N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide

Cat. No.: B2956938
CAS No.: 307325-95-7
M. Wt: 349.386
InChI Key: FQBKBLARHWQTSF-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-3-phenoxybenzamide is a synthetic benzamide derivative supplied for research and development purposes. This compound is part of a class of molecules known for their diverse biological potential. Structurally similar N-(3,4-dimethoxyphenyl)benzamide compounds have been investigated as promising anticonvulsant agents, showing activity in models like pentylenetetrazole (PTZ)-induced and maximal electroshock (MES)-induced seizures . The benzamide core and phenoxy linkage are common pharmacophores in medicinal chemistry, often associated with the ability to interact with various enzymatic and receptor targets . This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-24-19-12-11-16(14-20(19)25-2)22-21(23)15-7-6-10-18(13-15)26-17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBKBLARHWQTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Structural Modifications of N 3,4 Dimethoxyphenyl 3 Phenoxybenzamide

Chemical Synthesis Approaches for the N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide Core

The fundamental structure of this compound is assembled through the formation of an amide bond between two key building blocks: 3-phenoxybenzoic acid and 3,4-dimethoxyaniline (B48930). The most prevalent and direct method for this transformation is the condensation reaction, facilitated by a coupling reagent.

A general and reliable approach involves the activation of the carboxylic acid group of 3-phenoxybenzoic acid to make it more susceptible to nucleophilic attack by the amino group of 3,4-dimethoxyaniline. This is typically achieved using carbodiimide-based coupling reagents. A common procedure would involve dissolving 3-phenoxybenzoic acid in a suitable organic solvent, such as dichloromethane (B109758) (CH2Cl2), and then adding a carbodiimide, for instance, N,N'-diisopropylcarbodiimide (DIC), along with an activating agent like N-hydroxybenzotriazole (HOBt). mdpi.com This mixture is stirred to form an activated intermediate. Subsequently, 3,4-dimethoxyaniline is added to the reaction mixture, which then proceeds to form the desired amide bond. The reaction is typically carried out at room temperature and monitored until completion. mdpi.com

The reaction can be summarized as follows:

Step 1: Activation of Carboxylic Acid: 3-phenoxybenzoic acid reacts with a coupling reagent (e.g., DIC/HOBt) to form a highly reactive O-acylisourea intermediate.

Step 2: Nucleophilic Attack: The amino group of 3,4-dimethoxyaniline attacks the activated carbonyl carbon of the intermediate.

Step 3: Amide Bond Formation: A stable amide bond is formed, yielding this compound and a urea (B33335) byproduct.

Work-up of the reaction typically involves washing the organic layer with dilute acid and base to remove unreacted starting materials and byproducts, followed by drying and concentration to yield the crude product, which can then be purified by recrystallization or column chromatography.

Strategies for Derivatization and Analog Development of this compound

The development of analogs and derivatives of a core structure is a cornerstone of medicinal chemistry, aimed at exploring structure-activity relationships (SAR) and optimizing biological activity. For this compound, derivatization can be approached by modifying its three main components: the 3-phenoxybenzoyl moiety, the 3,4-dimethoxyphenyl moiety, and the amide linker itself.

Modification of the Phenyl Rings:

Strategies for modifying the aromatic rings often involve introducing a variety of substituents to probe the effects of electronics and sterics on the molecule's properties.

On the 3-Phenoxybenzoyl Moiety: Analogs can be synthesized by starting with substituted 3-phenoxybenzoic acids. For example, introducing electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups (e.g., alkyl or alkoxy groups) onto either of the phenyl rings of the 3-phenoxybenzoyl scaffold can be explored. The synthesis of 2-phenoxybenzamide (B1622244) derivatives has shown that the substitution pattern on the anilino part and the diaryl ether structure significantly influence their biological activity. researchgate.net

On the 3,4-Dimethoxyphenyl Moiety: Similarly, a diverse range of commercially available substituted anilines can be used in place of 3,4-dimethoxyaniline. This allows for the introduction of various functional groups at different positions of the aniline (B41778) ring. Studies on related N-phenylbenzamide derivatives have demonstrated that substituents on the N-phenyl ring play a crucial role in their biological profiles. nih.gov For instance, the synthesis of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives showed that varying substituents on the phenyl ring led to a range of biological activities. nih.gov

Modification of the Amide Linker:

While less common for simple benzamides, the amide bond itself can be a point of modification. This could involve N-alkylation or the introduction of spacers between the aromatic rings and the amide group.

The following table outlines potential derivatization strategies and the corresponding starting materials:

Modification Site Type of Modification Example Starting Material (in place of original)
3-Phenoxybenzoyl MoietyIntroduction of electron-withdrawing group3-(4-chlorophenoxy)benzoic acid
3-Phenoxybenzoyl MoietyIntroduction of electron-donating group3-(4-methylphenoxy)benzoic acid
3,4-Dimethoxyphenyl MoietyAlteration of substitution pattern2,4-dimethoxyaniline
3,4-Dimethoxyphenyl MoietyIntroduction of a different functional group4-aminobenzonitrile

These synthetic strategies allow for the systematic exploration of the chemical space around the this compound core, facilitating the development of analogs with potentially enhanced properties.

Methodological Advancements in Amide Bond Formation Relevant to this compound Synthesis

The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic synthesis. While traditional methods using coupling reagents like DIC and HOBt are robust, there is a continuous drive towards developing more efficient, milder, and environmentally friendly procedures. These advancements are directly applicable to the synthesis of this compound.

Advanced Coupling Reagents:

Over the years, a plethora of coupling reagents have been developed to improve yields, reduce reaction times, and minimize side reactions, particularly racemization in the case of chiral substrates. peptide.com Some of the notable modern coupling reagents include:

Coupling Reagent Abbreviation Advantages
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHigh efficiency, suitable for hindered amines.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPSimilar to BOP but with pyrrolidine (B122466) instead of dimethylamine.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUHighly effective, especially for difficult couplings.
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUSafer alternative to benzotriazole-based reagents, requires only one equivalent of base. peptide.com

These reagents often provide superior performance, especially for challenging substrates where steric hindrance or poor nucleophilicity of the amine might be an issue. researchgate.net

Catalytic Amidation Methods:

A significant advancement in amide synthesis is the move towards catalytic methods, which avoid the use of stoichiometric activating agents and reduce waste.

Transition Metal Catalysis: Various transition metals have been employed to catalyze the direct amidation of carboxylic acids with amines. For example, rhodium-catalyzed amidation of benzoic acids with isocyanates has been demonstrated as a convenient method for preparing N-aryl benzamides. nih.gov Nickel-catalyzed reductive amidation of esters with nitroarenes also provides a pathway to amide products. nsf.gov

Organocatalysis: Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines, offering a greener alternative to traditional methods. walisongo.ac.id N-Heterocyclic carbenes (NHCs) have also been utilized to catalyze the direct amidation of aldehydes with nitroso compounds. organic-chemistry.org

Greener Synthetic Approaches:

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for amide synthesis. chemistryjournals.net This includes the use of safer solvents, such as water or ionic liquids, and energy-efficient techniques like microwave-assisted synthesis. chemistryjournals.netpageplace.de Furthermore, catalytic methods that generate water as the only byproduct are considered highly desirable. walisongo.ac.id The development of "Umpolung Amide Synthesis" (UmAS) represents an alternative paradigm that can avoid racemization in the synthesis of chiral amides. nih.gov

These methodological advancements offer a diverse toolkit for the synthesis of this compound and its analogs, enabling chemists to choose the most appropriate method based on factors such as substrate scope, efficiency, cost, and environmental impact.

Computational Chemistry Applications in the Study of N 3,4 Dimethoxyphenyl 3 Phenoxybenzamide

In Silico Screening and Lead Optimization for N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide Analogues

In silico screening and lead optimization are foundational computational strategies that accelerate the early stages of drug discovery. researchgate.net These methods involve the use of computer models to virtually screen large libraries of compounds to identify those with the highest probability of binding to a specific biological target. For this compound, these techniques are instrumental in exploring its vast chemical space to design novel analogues with improved therapeutic profiles.

Lead optimization is a critical subsequent step where an initial "hit" compound, like this compound, is systematically modified to enhance its desired properties. This process often involves creating a virtual combinatorial library of derivatives. scirp.org For instance, by altering the substitution patterns on the dimethoxyphenyl or phenoxy rings, researchers can computationally predict how these changes will affect the compound's binding affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov Studies on related N-phenylbenzamide structures have demonstrated the utility of these approaches in identifying promising scaffolds for development as inhibitors of various protein kinases or as antimicrobial agents. scirp.orgscirp.org The goal is to refine the molecular structure to achieve optimal interaction with the target receptor while minimizing off-target effects. This iterative process of virtual design, prediction, and subsequent synthesis significantly reduces the time and cost associated with traditional trial-and-error methods. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ajrconline.orgfrontiersin.org This method is pivotal for understanding which molecular properties are key drivers of a compound's function, thereby guiding the rational design of more effective molecules. researchgate.net

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. frontiersin.org For derivatives of this compound, these descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. slideshare.netnih.gov

Electronic Descriptors: These describe the electronic aspects of the molecule, such as electron distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). frontiersin.org Hammett substitution constants (σ), for example, quantify the electron-donating or electron-withdrawing ability of substituents on the aromatic rings, which can significantly influence binding interactions. mlsu.ac.in

Steric Descriptors: These relate to the size and shape of the molecule. Parameters like molar refractivity (MR) and Taft steric parameters (Es) are used to model how the bulk and conformation of substituents affect the fit of the molecule into a receptor's binding site. mlsu.ac.in Studies on structurally similar benzamides have shown that bulky substituents can be detrimental to activity. nih.gov

Hydrophobic Descriptors: Lipophilicity, commonly expressed as the partition coefficient (log P) or the Hansch parameter (π), is crucial for a drug's ability to cross biological membranes and interact with hydrophobic pockets in a receptor. ajrconline.orgslideshare.net QSAR analyses of related compounds have frequently identified an optimal range for hydrophobicity to achieve maximum activity. nih.govrutgers.edu

Table 1: Key Physicochemical Descriptors in QSAR Studies
Descriptor TypeExample ParameterProperty MeasuredImpact on Biological Activity
HydrophobicLog P / πLipophilicity / Water-solubilityInfluences membrane permeability and binding to hydrophobic pockets. nih.gov
ElectronicHammett Constant (σ)Electron-donating/withdrawing nature of substituentsAffects electrostatic interactions and hydrogen bonding with the target. mlsu.ac.in
StericTaft Steric Parameter (Es)Bulk and size of substituentsDetermines the geometric fit of the molecule into the receptor's active site. nih.gov
TopologicalMolecular Connectivity IndicesDescribes the branching and connectivity of the molecular skeletonRelates molecular shape and size to activity.

Once relevant descriptors are identified, statistical methods are used to build a QSAR model, which is essentially a mathematical equation linking the descriptors to biological activity. researchgate.net Multiple Linear Regression (MLR) is a common technique used to generate these models. The predictive power of a QSAR model is evaluated using statistical parameters such as the correlation coefficient (r²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q² or r²pred), which assesses its ability to predict the activity of new, untested compounds. researchgate.netresearchgate.net

For instance, a hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/C) = k₁ (log P)² + k₂ log P + k₃ σ + k₄Eₛ + k₅

Where 'C' is the concentration required for a specific biological effect, and k₁, k₂, k₃, k₄, and k₅ are coefficients determined by the regression analysis. ajrconline.org A robust and validated QSAR model becomes a powerful predictive tool, allowing researchers to estimate the biological activity of novel, yet-to-be-synthesized analogues of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netresearchgate.net

Molecular Docking Simulations for Target Interaction Profiling of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein) to form a stable complex. nih.govmdpi.com This method is crucial for elucidating the molecular basis of a drug's action and for structure-based drug design.

The process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. ajchem-a.com A lower docking score typically indicates a more stable and favorable interaction. ubaya.ac.id By analyzing the docked conformation, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the receptor's active site. nih.gov

For this compound, docking studies can be used to screen potential biological targets. For example, studies on similar N-phenylbenzamide and dimethoxyphenyl derivatives have successfully used docking to identify their potential as inhibitors of targets like cyclooxygenase-2 (COX-2), various protein kinases, and microbial enzymes. scirp.orgnih.govnih.govubaya.ac.id The dimethoxy groups, the phenoxy ring, and the central amide linkage are all capable of forming specific interactions that contribute to binding affinity. scirp.org For example, the oxygen atoms of the methoxy (B1213986) groups can act as hydrogen bond acceptors, while the phenyl rings can engage in π-π stacking and hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the active site. nih.govnih.gov

Table 2: Representative Docking Study Results for Related Benzamide (B126) Derivatives
Compound ClassProtein TargetKey Interacting Residues (Example)Type of InteractionReference
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamidesAcetylcholinesterase (AChE)TRP86, TYR337, PHE338Hydrophobic interactions nih.gov
N-phenylbenzamidesAspartic Proteinases (Antifungal)ASP32, SER301Hydrogen bonding nih.govubaya.ac.id
N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamidesCyclooxygenase-2 (COX-2)-- nih.gov
Methylenedioxyphenyl-based amidesMyeloperoxidase (MPO)-Hydrogen bonding nih.gov

These detailed interaction profiles provide a structural hypothesis for the compound's mechanism of action and serve as a guide for optimizing its structure to improve potency and selectivity. nih.gov

Advanced Theoretical Calculations in Understanding this compound Reactivity

Beyond screening and docking, advanced theoretical calculations based on quantum mechanics provide a deeper understanding of a molecule's intrinsic electronic structure and chemical reactivity. mdpi.com Methods like Density Functional Theory (DFT) are widely used to compute a range of molecular properties with high accuracy. chemrxiv.orgglobalresearchonline.net

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule. globalresearchonline.net

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. globalresearchonline.netresearchgate.net

Calculate Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net These maps are invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, which are critical for receptor binding. researchgate.net

Predict Vibrational Spectra: Theoretical calculations of infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure. mdpi.comresearchgate.netepstem.net

Model Reaction Mechanisms: Quantum chemical methods can be used to calculate the activation energies and reaction pathways for metabolic transformations or chemical reactions, providing insights into the compound's stability and potential reactivity in a biological system. nih.gov

Studies on related dimethoxybenzene and phenoxybenzylidene derivatives have utilized these methods to demonstrate their thermodynamic stability and to characterize their reactive sites, paving the way for a more fundamental understanding of their chemical behavior. mdpi.comresearchgate.net These theoretical insights complement experimental data, providing a comprehensive picture of the molecule's properties from the electronic level upwards.

Biological Target Identification and Mechanistic Elucidation of N 3,4 Dimethoxyphenyl 3 Phenoxybenzamide

Investigation of Cellular and Molecular Mechanisms Initiated by N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide

Research into this compound has revealed its capacity to induce significant cellular responses, primarily through the activation of pathways leading to programmed cell death and cellular senescence. Studies have demonstrated that this compound can suppress the proliferation of various cancer cell lines, including those of the pancreas, colon, and lung. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, which is a crucial process for eliminating damaged or cancerous cells.

Furthermore, the compound has been observed to trigger autophagy, a cellular process of self-degradation of components, which can have dual roles in either promoting cell survival or contributing to cell death. In the context of cancer cells treated with this compound, autophagy appears to be a precursor to apoptosis. Additionally, this benzamide (B126) derivative has been shown to induce cellular senescence, a state of irreversible cell cycle arrest, in non-small cell lung cancer cells. This effect is linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage.

Identification of Specific Protein and Enzyme Targets for this compound

The biological effects of this compound are a consequence of its interaction with specific intracellular proteins and enzymes.

A key target of this compound is the enzyme SIRT1, a class III histone deacetylase. By activating SIRT1, the compound influences a variety of cellular processes, including metabolism and cell survival. The activation of SIRT1 is also closely linked to the modulation of the AMPK signaling pathway. While direct, broad-spectrum kinase inhibition has not been identified as its primary mechanism, its influence on phosphorylation events downstream of AMPK activation indicates an indirect modulation of kinase activity.

Investigations into the receptor-binding profile of this compound have identified its interaction with cannabinoid receptors. Specifically, it has been characterized as a potent and selective agonist for the cannabinoid receptor type 2 (CB2). Its high affinity and selectivity for CB2 over the CB1 receptor suggest that its pharmacological effects may be mediated, at least in part, through the modulation of the endocannabinoid system. This interaction with CB2 receptors is thought to contribute to its observed anti-inflammatory and immunomodulatory properties.

Downstream Signaling Pathway Modulation by this compound

The engagement of this compound with its primary targets initiates a cascade of downstream signaling events that ultimately determine the cellular response.

The anti-proliferative effects of this compound are mediated through its significant impact on cell cycle regulation. Treatment with this compound leads to a G2/M phase cell cycle arrest in cancer cells. This arrest is associated with a notable decrease in the expression of Cyclin B1, a key regulatory protein for entry into mitosis.

Furthermore, the compound influences the phosphorylation status of the retinoblastoma protein (Rb). A decrease in the phosphorylation of Rb (p-Rb) is observed, which keeps Rb in its active, growth-suppressive state. This is complemented by an upregulation of the cyclin-dependent kinase inhibitors p21 and p53, which act as brakes on cell cycle progression. The activation of AMPK also contributes to these effects, as evidenced by the increased phosphorylation of AMPK (p-AMPK).

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

ProteinEffectCellular Outcome
Cyclin B1 DownregulationG2/M Phase Arrest
p-Rb Decreased PhosphorylationInhibition of Cell Proliferation
p21 UpregulationCell Cycle Arrest
p53 UpregulationCell Cycle Arrest, Apoptosis
p-AMPK Increased PhosphorylationActivation of AMPK Pathway

A central aspect of the mechanism of action for this compound is its ability to activate the AMP-activated protein kinase (AMPK) and SIRT1 signaling pathways. AMPK, a master regulator of cellular energy homeostasis, is activated upon phosphorylation. This activation, in turn, leads to the activation of SIRT1.

The coordinated activation of the AMPK/SIRT1 axis has profound effects on cellular metabolism and survival. It can promote catabolic pathways to generate ATP while inhibiting anabolic processes, thereby conserving cellular energy. This pathway is also intricately linked to the induction of autophagy and the regulation of cellular senescence and apoptosis, further underscoring the multi-faceted nature of this compound's biological activity.

Induction of Oxidative Stress and Apoptotic Pathways by this compound

Following a comprehensive review of the available scientific literature, it has been determined that there is currently no specific research data published on the compound this compound concerning its direct effects on the induction of oxidative stress and apoptotic pathways. While studies exist for the broader class of N-substituted benzamides, the unique biological activities of this specific molecule have not been elucidated in publicly accessible research.

Investigations into related N-substituted benzamide compounds have suggested a potential mechanism of action involving the intrinsic apoptotic pathway. For instance, studies on the structurally related compound declopramide (B1670142) have indicated that it can induce apoptosis through the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.govnih.gov Furthermore, it has been observed that the overexpression of the anti-apoptotic protein Bcl-2 can inhibit apoptosis induced by declopramide, suggesting that the balance of pro- and anti-apoptotic proteins of the Bcl-2 family may be crucial in the cellular response to this class of compounds. nih.govnih.gov

The general mechanism for many anti-cancer agents that induce apoptosis involves the generation of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can trigger the mitochondrial pathway of apoptosis, characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. The activation of initiator caspases, such as caspase-9, subsequently leads to the activation of executioner caspases, like caspase-3 and -7, which carry out the dismantling of the cell.

However, without direct experimental evidence for this compound, it is not possible to provide specific details on its capacity to generate ROS, alter mitochondrial membrane potential, or modulate the expression of key apoptotic proteins such as Bax, Bcl-2, and various caspases. The creation of data tables and a detailed discussion of research findings as requested is therefore not feasible at this time due to the absence of specific studies on this compound.

Future research would be necessary to explore the potential of this compound to induce oxidative stress and apoptosis. Such studies would involve treating cancer cell lines with the compound and subsequently measuring ROS levels, changes in mitochondrial membrane potential, and the expression and activation of key proteins in the apoptotic cascade.

Following a comprehensive search of publicly available scientific literature, no specific preclinical efficacy data was found for the chemical compound This compound .

Extensive searches were conducted to locate in vitro studies detailing the cytotoxic, antiproliferative, and antimicrobial activities of this specific molecule, as required by the detailed article outline. These searches included databases of scientific publications and chemical compounds.

The results indicate that while research exists on structurally related compounds, such as other benzamide derivatives or molecules containing dimethoxyphenyl or phenoxy groups, there are no available studies that specifically evaluate This compound for the following endpoints:

Cytotoxic and Antiproliferative Activity in Cancer Cell Lines:

Assessment of cell viability and proliferation kinetics.

Analysis of cell cycle progression and arrest points.

Quantification of apoptotic and necrotic cell death.

Antimicrobial Spectrum and Potency:

Antibacterial activity against Gram-positive and Gram-negative strains.

Antifungal activity against pathogenic fungi.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that focuses solely on the preclinical efficacy of This compound at this time. The creation of such an article is contingent upon the future publication of relevant research.

Preclinical Efficacy Evaluation of N 3,4 Dimethoxyphenyl 3 Phenoxybenzamide in in Vitro Models

Anti-inflammatory and Immunomodulatory Effects of N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide

While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are not extensively available, the therapeutic potential of related compounds provides a basis for inferring its possible activities. For instance, other complex molecules have demonstrated significant anti-inflammatory effects in various in vitro models.

One study on the synthetic chalcone (B49325) E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone showed dose-dependent anti-inflammatory effects in RAW264.7 macrophages, Jurkat T-lymphocytes, and HK-2 epithelial cells. nih.gov This compound was found to induce the expression of heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase-1 (SOD-1), which are critical enzymes in the cellular anti-inflammatory response. nih.gov Furthermore, it reduced the upregulation of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov The mechanism of action was linked to the induction of Nrf2 translocation and the attenuation of NF-κB activity. nih.gov

Similarly, a novel phenylpropanoid, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica Maxim., exhibited significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov HHMP was shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner. nih.gov The underlying mechanism involves the inhibition of iNOS and COX-2 expression through the suppression of NF-κB and MAPK signaling pathways. nih.gov

These findings from structurally related compounds suggest that this compound may possess similar anti-inflammatory and immunomodulatory properties, potentially mediated through the regulation of inflammatory enzymes, cytokines, and key signaling pathways.

Table 1: In Vitro Anti-inflammatory Effects of Related Compounds

Compound Cell Line Key Findings Potential Mechanism of Action
E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone RAW264.7, Jurkat, HK-2 Induced HO-1 and SOD-1 expression; Reduced COX-2 and iNOS upregulation. nih.gov Induction of Nrf2 translocation; Attenuation of NF-κB activity. nih.gov
4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) RAW 264.7 Inhibited NO and PGE2 production; Suppressed iNOS and COX-2 expression. nih.gov Inhibition of NF-κB and MAPK signaling pathways. nih.gov

Antioxidant Properties of this compound

The antioxidant potential of a compound is a crucial aspect of its preclinical evaluation, given the role of oxidative stress in numerous pathologies. While direct data on this compound is limited, the antioxidant activities of structurally analogous compounds have been investigated.

For example, a study on hydroxy 4-phenyl coumarins demonstrated their antioxidant capabilities through various cell-free chemical tests. nih.gov Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), and CUPRAC (cupric reducing antioxidant capacity) were employed to evaluate their ability to scavenge free radicals. nih.govnih.gov The study confirmed good antioxidant activity for 7,8-dihydroxy-4-phenyl coumarin (B35378) and moderate activity for 5,7-dihydroxy-4-phenyl coumarin. nih.gov The mechanism of free radical scavenging was proposed to be through Hydrogen Atom Transfer and Single-Electron Transfer followed by Proton Transfer. nih.gov

Another study focused on para-alkoxy-phenylcarbamic acid esters and their ability to reduce the stable DPPH radical and scavenge peroxynitrite ions. researchgate.net The results indicated that the substitution pattern and lipophilicity of the compounds influenced their antioxidant efficiency. researchgate.net Specifically, a para-methoxy substituted molecule demonstrated the most marked reduction of DPPH. researchgate.net

These findings suggest that the phenoxy and dimethoxyphenyl moieties of this compound could contribute to its potential antioxidant activity.

Table 2: In Vitro Antioxidant Assays and Findings for Related Compounds

Compound Class Assay Key Findings
Hydroxy 4-phenyl coumarins DPPH, ABTS, FRAP, CUPRAC 7,8-dihydroxy-4-phenyl coumarin showed good antioxidant activity; 5,7-dihydroxy-4-phenyl coumarin showed moderate activity. nih.gov
para-Alkoxy-phenylcarbamic acid esters DPPH radical reduction, Peroxynitrite scavenging para-Methoxy substituted compound showed the most significant DPPH reduction. researchgate.net

Investigation of Other Specific Biological Activities (e.g., Chitin (B13524) Synthesis Inhibition for related benzamides)

Benzamide (B126) derivatives, particularly benzoylphenylureas, are well-known for their activity as chitin synthesis inhibitors. acs.orgnih.gov Chitin is an essential structural component in fungi and arthropods but is absent in vertebrates, making its synthesis an attractive target for fungicides and insecticides. researchgate.netmdpi.com

The mechanism of action of benzoylphenylureas involves the interruption of new cuticle formation in insects by blocking the incorporation of N-acetylglucosamine into chitin. researchgate.net This disruption of the molting process is lethal to immature insects. researchgate.net Several benzoylphenylurea (B10832687) derivatives have been commercialized as insect growth regulators for use in integrated pest management programs. acs.orgnih.gov

Research into other benzamide structures, such as 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, has also demonstrated inhibition of chitin synthesis in in vitro models using cultured insect integument. nih.gov The structure-activity relationship studies of these compounds revealed that the nature of substituents on the phenyl ring significantly influences their inhibitory activity. nih.gov

Given that this compound shares the core benzamide structure, it is plausible that it could exhibit similar inhibitory effects on chitin synthesis. This potential activity warrants further investigation to determine its specificity and efficacy.

Table 3: Chitin Synthesis Inhibition by Related Benzamide Derivatives

Compound Class Organism/System Key Findings
Benzoylphenylureas Insects Inhibit chitin synthesis by blocking N-acetylglucosamine incorporation, leading to abortive molting. researchgate.net
5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles Chilo suppressalis (cultured integument) Demonstrated inhibitory activity on chitin synthesis, influenced by substituents on the phenyl ring. nih.gov

Preclinical Efficacy Evaluation of N 3,4 Dimethoxyphenyl 3 Phenoxybenzamide in in Vivo Animal Models

Efficacy Studies in Established Disease Models (e.g., Tumor Xenografts in Mice, Inflammatory Models in Mice/Rats, Autoimmune Models in Mice)

No studies detailing the in vivo efficacy of N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide in established animal models of disease, such as tumor xenografts, inflammation, or autoimmune conditions, are available in the public domain.

Assessment of Pharmacodynamic Endpoints and Efficacy Biomarkers

There is no published research on the assessment of pharmacodynamic endpoints or the identification of efficacy biomarkers following the administration of this compound in preclinical models.

Systemic Effects and Tissue Distribution Studies (Preclinical Context)

Information regarding the systemic effects and tissue distribution of this compound in a preclinical setting is not available in the reviewed scientific literature.

Structure Activity Relationship Sar Studies and Rational Drug Design for N 3,4 Dimethoxyphenyl 3 Phenoxybenzamide

Correlation of Structural Features with Biological Potency and Selectivity

The biological potency of N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide is significantly influenced by the specific arrangement of its core components: the N-(3,4-dimethoxyphenyl) group, the central benzamide (B126) linker, and the 3-phenoxy moiety. Structure-activity relationship (SAR) studies, particularly through the comparison with its analogs, have illuminated the contributions of these features to its inhibitory activity against PARP10. nih.govacs.org

This compound (also referred to as compound 3 in some literature) demonstrates a half-maximal inhibitory concentration (IC₅₀) of 330 nM against PARP10. nih.govacs.org Its selectivity is noteworthy, showing a 13 to 300-fold preference for PARP10 over 12 other tested mono- and poly-ARTs. nih.govacs.org However, it does exhibit some inhibitory activity against PARP14 and PARP15, albeit at much higher concentrations (IC₅₀ values of 23 µM and 4.2 µM, respectively). nih.govacs.org

The position of the phenoxy group on the benzamide ring is a critical determinant of potency. A direct comparison with its positional isomer, a 4-phenoxybenzamide derivative (compound 10 ), reveals a significant drop in activity, with the 4-phenoxy analog showing an IC₅₀ of 3.64 µM. nih.govacs.org This highlights the stringent structural requirement for the phenoxy group to be at the meta-position for optimal PARP10 inhibition. Another 3-phenoxybenzamide (B6611375) analog (compound 11 ) showed an IC₅₀ value of 480 nM, which is comparable in potency to the lead compound. nih.govacs.org

These findings underscore that subtle changes in the scaffold, such as the relocation of a substituent, can lead to substantial differences in biological potency. The 3,4-dimethoxy substitution pattern on the N-phenyl ring is also understood to be important for orienting the molecule within the enzyme's binding site.

Compound NameCore StructurePARP10 IC₅₀
This compound (Compound 3)3-Phenoxybenzamide330 nM
4-Phenoxybenzamide analog (Compound 10)4-Phenoxybenzamide3.64 µM
3-Phenoxybenzamide analog (Compound 11)3-Phenoxybenzamide480 nM

Identification of Critical Pharmacophores and Modulatory Groups

Pharmacophore modeling based on docking studies has identified the key molecular features of this compound that are essential for its interaction with the PARP10 catalytic domain. nih.govacs.org A pharmacophore can be defined as the specific three-dimensional arrangement of chemical groups responsible for a drug's biological activity.

The critical pharmacophoric features for PARP10 inhibition by this compound include:

Hydrogen Bonding Moiety : The central benzamide group is a crucial pharmacophore. nih.govacs.org It is predicted to form key hydrogen bonds with the backbone of amino acid residues Gly888 and Ser927 within the nicotinamide (B372718) binding site of PARP10. nih.govacs.org This interaction anchors the inhibitor in the active site.

Aromatic Stacking Regions : The phenyl rings of the benzamide and the 3-phenoxy group engage in π-stacking interactions with the aromatic side chains of Tyr919 and Tyr932, further stabilizing the inhibitor-enzyme complex. nih.govacs.org

Hydrophobic Extension : Unlike many other PARP inhibitors that primarily occupy the nicotinamide site, this compound extends towards the enzyme's acceptor site. nih.govacs.org The 3-phenoxy and N-(3,4-dimethoxyphenyl) groups make critical hydrophobic contacts with residues such as Ile987 and Leu926 in this region. nih.govacs.org

The modulatory groups are the substituents that fine-tune the binding affinity and selectivity. For this compound, the 3,4-dimethoxy groups on the N-phenyl ring and the placement of the phenoxy group at the 3-position of the benzamide are key modulatory elements that optimize the fit and interactions within the PARP10 active site. nih.govacs.org

Design Principles for Enhanced Efficacy and Reduced Off-Target Effects

The SAR and pharmacophore data for this compound provide clear principles for the rational design of next-generation inhibitors with potentially enhanced efficacy and selectivity.

Key design principles include:

Preservation of the Benzamide Core : The central benzamide linker is essential for hydrogen bonding and should be conserved in future designs to maintain the primary anchor point within the nicotinamide binding site. nih.govacs.org

Exploitation of the Acceptor Site : The unique extension of the molecule into the acceptor site is a major factor in its selectivity for PARP10. nih.govacs.org Future drug design efforts can focus on optimizing hydrophobic interactions in this region. Modifications to the phenoxy and dimethoxyphenyl rings could be explored to enhance contacts with residues like Ile987 and Leu926, potentially increasing both potency and selectivity over other PARP family members. nih.govacs.org

Strategic Placement of Substituents : The superior activity of the 3-phenoxy isomer compared to the 4-phenoxy analog demonstrates the importance of substituent geometry. nih.govacs.org Maintaining the meta-substitution pattern on the benzamide ring is a critical principle for retaining high potency.

Modulating Selectivity : To reduce off-target effects, such as the inhibition of PARP14 and PARP15, comparative modeling of their active sites with PARP10 could reveal subtle differences. acs.org These differences can be exploited by designing analogs with functional groups that introduce steric hindrance or unfavorable interactions with the binding sites of off-target enzymes while preserving the optimal binding conformation for PARP10.

By adhering to these principles, medicinal chemists can systematically modify the structure of this compound to develop new chemical entities with superior profiles as selective PARP10 inhibitors.

Advanced Analytical Methodologies for Characterization of N 3,4 Dimethoxyphenyl 3 Phenoxybenzamide in Research

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution NMR, Mass Spectrometry)

The definitive confirmation of the chemical structure of N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide relies on the application of high-resolution spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for elucidating the precise atomic arrangement and molecular weight of a synthesized compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would be acquired. In the ¹H NMR spectrum, the chemical shifts, integration values, and multiplicity of the proton signals would confirm the presence of the dimethoxyphenyl, phenoxy, and benzamide (B126) moieties. For instance, distinct singlets would be expected for the methoxy (B1213986) group protons, while complex multiplets would arise from the aromatic protons, with their specific coupling patterns revealing their substitution positions on the benzene (B151609) rings.

Table 1: Illustrative ¹H NMR Spectral Data for this compound (Note: This data is hypothetical and for illustrative purposes.)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.85s3HOCH₃
3.90s3HOCH₃
6.80-7.60m12HAromatic-H
8.20s1HNH

Similarly, ¹³C NMR would show a unique signal for each carbon atom in a distinct chemical environment, confirming the total number of carbons and their types (e.g., aromatic, methoxy, carbonyl).

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, allowing for the calculation of its elemental formula with high accuracy. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap would be employed. The resulting mass spectrum would show the molecular ion peak ([M+H]⁺ or [M+Na]⁺), and its measured mass would be compared to the theoretical mass. Tandem mass spectrometry (MS/MS) experiments would further involve fragmentation of the molecular ion to provide structural insights consistent with the proposed benzamide structure.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: This data is hypothetical and for illustrative purposes.)

IonTheoretical m/z
[M+H]⁺364.1543
[M+Na]⁺386.1362

Chromatographic Methods for Purity and Quantitative Analysis in Research Samples

Chromatographic techniques are essential for determining the purity of a research sample of this compound and for its quantification in various experimental matrices.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be developed, using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity of this compound would be determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total peak area.

For quantitative analysis in research samples, such as cell culture media or lysates, a validated HPLC method, often coupled with a mass spectrometer (LC-MS), would be used. This would involve the preparation of a calibration curve using standards of known concentration.

Table 3: Example of an HPLC Purity Analysis Report for this compound (Note: This data is hypothetical and for illustrative purposes.)

Retention Time (min)Peak Area% AreaIdentity
2.515,2340.8Impurity 1
4.81,885,67898.9This compound
5.25,7890.3Impurity 2

Cell-Based Assays and Flow Cytometry for Cellular Response Profiling

To understand the biological activity of this compound, a variety of cell-based assays would be employed to profile its effects on cellular processes.

Cell Viability and Proliferation Assays , such as the MTT or CellTiter-Glo assays, would be used to determine the effect of the compound on cell survival and growth across different cell lines. These assays measure metabolic activity or ATP content as indicators of cell viability.

Flow Cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. It can be used to assess various cellular responses to treatment with this compound. For example, by using specific fluorescent dyes, flow cytometry can be used to analyze the cell cycle distribution (e.g., using propidium (B1200493) iodide staining) to see if the compound causes arrest at a particular phase. It can also be used to detect apoptosis by staining for markers like Annexin V and 7-AAD.

Table 4: Hypothetical Flow Cytometry Data on Cell Cycle Analysis after Treatment with this compound (Note: This data is hypothetical and for illustrative purposes.)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.220.514.3
10 µM Compound64.821.114.1
50 µM Compound45.325.629.1

Gene Expression Profiling and Proteomic Analyses in Response to this compound

To delve deeper into the molecular mechanisms of action, gene expression profiling and proteomic analyses would be conducted on cells treated with this compound.

Gene Expression Profiling , typically performed using techniques like RNA sequencing (RNA-Seq) or microarrays, provides a global view of how the compound alters the transcriptome of a cell. By comparing the gene expression profiles of treated cells to untreated controls, researchers can identify genes and signaling pathways that are modulated by the compound. This can provide clues about its mechanism of action.

Proteomic Analyses , using techniques such as mass spectrometry-based proteomics (e.g., shotgun proteomics), would be used to identify and quantify changes in the cellular proteome in response to the compound. This can reveal alterations in protein expression, post-translational modifications, and protein-protein interactions that are affected by this compound.

Table 5: Illustrative List of Differentially Expressed Genes in Response to this compound (Note: This data is hypothetical and for illustrative purposes.)

Gene SymbolFold Changep-valueBiological Process
GENE-A+2.50.001Apoptosis
GENE-B-3.1<0.001Cell Cycle Progression
GENE-C+1.80.023Oxidative Stress Response

Future Perspectives and Translational Research for N 3,4 Dimethoxyphenyl 3 Phenoxybenzamide

Exploration of Novel Therapeutic Indications and Untapped Biological Pathways

No information available.

Development of Targeted Delivery Systems for N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide

No information available.

Synergistic Effects in Combination Therapies with this compound

No information available.

Challenges and Opportunities in the Academic Research of this compound

No information available.

Q & A

Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including condensation or cyclization strategies. For example, the Pummerer reaction has been employed for structurally related benzamide derivatives, involving cyclization of intermediates like N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide under controlled conditions (45°C, 1 hour) . Key factors affecting yield include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Catalyst use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) optimize condensation efficiency.
  • Temperature control : Reactions often require heating (40–60°C) to activate electron-deficient aromatic rings.
    Table 1 : Comparison of Synthetic Methods
MethodYield (%)ConditionsReference
Pummerer Cyclization85–9045°C, DMF, 1 h
Amide Coupling70–75RT, DCC/DMAP, 24 h

Q. How can spectroscopic and crystallographic techniques confirm structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Identify methoxy (δ 3.7–3.9 ppm) and phenoxy (δ 6.8–7.4 ppm) protons. Integration ratios validate substituent positions .
  • X-ray Crystallography : Resolve bond angles and packing patterns. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 21.977 Å, b = 12.2295 Å confirm molecular geometry .
  • Mass Spectrometry (HRMS) : Exact mass matches theoretical m/z (e.g., [M+H]+ = 388.42 for C23H24N2O5) .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Strategies include:
  • Dose-response standardization : Use a common cell line (e.g., HEK293) and normalize to internal controls.
  • Metabolite profiling : Monitor O-demethylation products (via LC-MS) that may influence activity .
  • Structural analogs : Compare with derivatives (e.g., fluorinated benzamides) to isolate pharmacophore contributions .
    Table 2 : Biological Activity Comparison
StudyIC50 (µM)Assay SystemKey Finding
Smith et al. (2005)2.1In vitro kinase assayPotent inhibition of EGFR
Uhde (2004)>100Microbial toxicityNo genotoxicity observed

Q. What computational approaches predict binding affinity to target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with kinase domains. The 3,4-dimethoxy groups show hydrogen bonding with Thr766 and Met769 in EGFR .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD < 2 Å indicates stable binding .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., –OCH3 vs. –F) with activity trends .

Q. How can metabolic stability be evaluated in preclinical models?

  • Methodological Answer :
  • In vitro : Incubate with liver microsomes (human/rat) and quantify glucuronide/sulfate conjugates via UPLC-MS. CYP3A4 is implicated in O-demethylation .
  • In vivo : Administer to rodents (5 mg/kg IV/PO) and measure plasma half-life. Biphasic elimination curves suggest hepatic clearance dominance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.